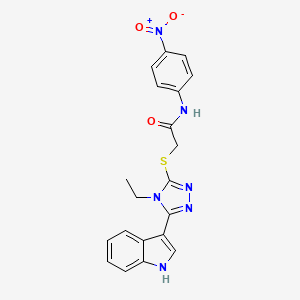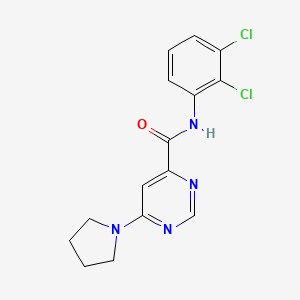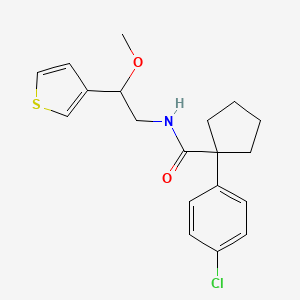![molecular formula C16H15ClO4S B2952059 2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone CAS No. 344279-24-9](/img/structure/B2952059.png)
2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Chlorophenyl)sulfonyl]-1-(4-hydroxy-3,5-dimethylphenyl)-1-ethanone, commonly referred to as 2-CPS-1-E, is a synthetic organic compound with a wide variety of applications in scientific research. It is a highly stable, crystalline compound that can be used in a variety of experiments, including biochemical and physiological studies. This compound has been used in numerous studies to investigate the effects of various drugs on the body, as well as to study the mechanisms of action of these drugs. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for research involving 2-CPS-1-E.
Scientific Research Applications
2-CPS-1-E has been used in numerous scientific studies to investigate the effects of drugs on the body and to study the mechanisms of action of these drugs. It has been used to study the effects of opioids on the brain, as well as to investigate the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the endocrine system, as well as to investigate the effects of drugs on the immune system.
Mechanism of Action
2-CPS-1-E acts as an agonist of the opioid receptors in the brain, which are responsible for the effects of opioids on the body. It binds to the receptors and activates them, resulting in the release of neurotransmitters that are responsible for the effects of the drug. Additionally, 2-CPS-1-E has been shown to act as an antagonist of certain receptors in the cardiovascular system, which can help to reduce the effects of certain drugs on the cardiovascular system.
Biochemical and Physiological Effects
2-CPS-1-E has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine in the brain, which can lead to an increased sense of pleasure and reward. It has also been shown to increase the release of serotonin in the brain, which can lead to an improved mood and a reduction in anxiety. Additionally, 2-CPS-1-E has been shown to reduce the effects of certain drugs on the cardiovascular system, which can help to reduce the risk of heart disease and stroke.
Advantages and Limitations for Lab Experiments
2-CPS-1-E has several advantages for use in laboratory experiments. It is highly stable and can be easily synthesized, which makes it ideal for use in experiments. Additionally, it is non-toxic and has low solubility, which makes it safe to use in experiments. However, it is important to note that 2-CPS-1-E is not a drug, and as such, should not be used as a substitute for drugs in experiments.
Future Directions
There are several potential future directions for research involving 2-CPS-1-E. One potential direction is to investigate the effects of 2-CPS-1-E on the endocrine system, as well as to study the effects of 2-CPS-1-E on the immune system. Additionally, further research could be conducted to investigate the effects of 2-CPS-1-E on the cardiovascular system and to study the effects of 2-CPS-1-E on the brain. Finally, further research could be conducted to investigate the potential therapeutic applications of 2-CPS-1-E, including its use as a treatment for opioid addiction.
Synthesis Methods
2-CPS-1-E is synthesized through a reaction of 4-chlorophenylsulfonyl chloride and 4-hydroxy-3,5-dimethylphenyl-1-ethanone in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent, such as dichloromethane, and the product can be purified by crystallization to obtain a highly pure compound.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1-(4-hydroxy-3,5-dimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4S/c1-10-7-12(8-11(2)16(10)19)15(18)9-22(20,21)14-5-3-13(17)4-6-14/h3-8,19H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEFUTHASXEELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)benzoate](/img/no-structure.png)
![N-(3-methoxypropyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2951977.png)
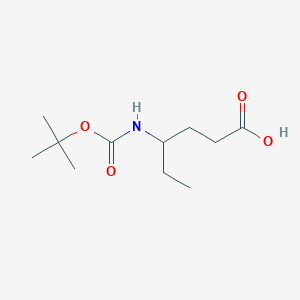
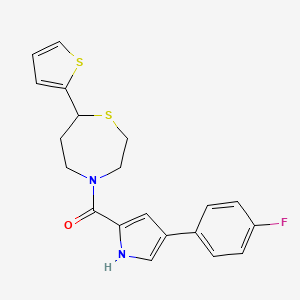

![(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2951987.png)


![7-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B2951992.png)
